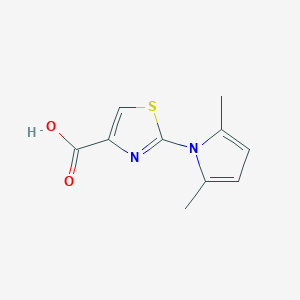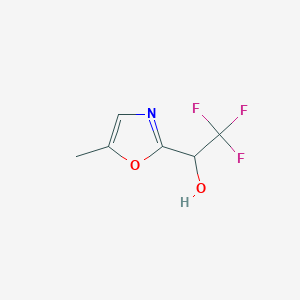![molecular formula C19H22N4O3S B2409932 N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714225-60-2](/img/structure/B2409932.png)
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties .
準備方法
The synthesis of N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact through green chemistry approaches .
化学反応の分析
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new pharmaceuticals.
Medicine: Due to its antimicrobial properties, it is being investigated for potential use in treating infections and other diseases.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
作用機序
The mechanism of action of N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of biological pathways . The sulfonamide group enhances its binding affinity and specificity towards these targets, contributing to its overall biological activity .
類似化合物との比較
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide can be compared with other quinoxaline derivatives such as:
2-Chloro-3-(piperazin-2-yl)quinoxaline: Known for its antipsychotic properties.
2-Methoxy-3-(piperazin-2-yl)quinoxaline: Used in the synthesis of antipsychotic drugs.
3-Phenylquinoxaline-2(1H)-thione: Exhibits anticancer activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties .
特性
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-7-5-8-15(13-14)27(24,25)23-19-18(20-11-6-12-26-2)21-16-9-3-4-10-17(16)22-19/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNJXTDUBRRECI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)

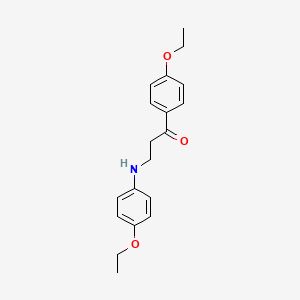
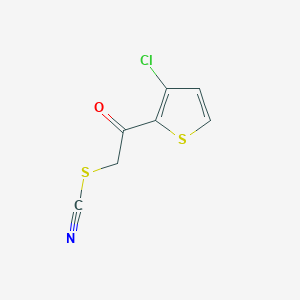
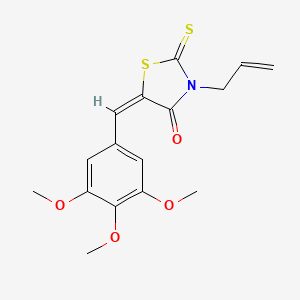

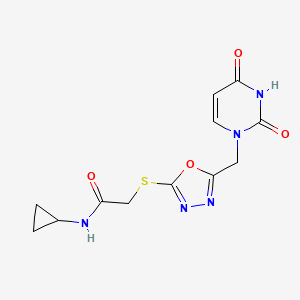
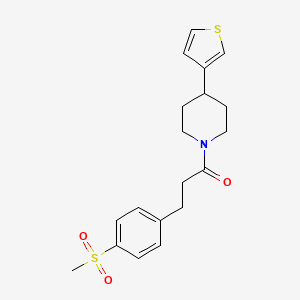


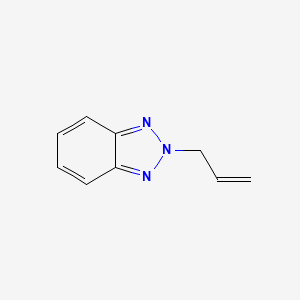
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
